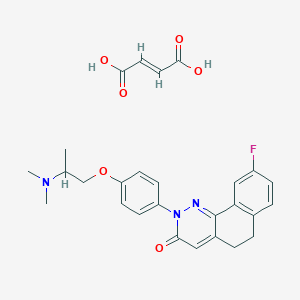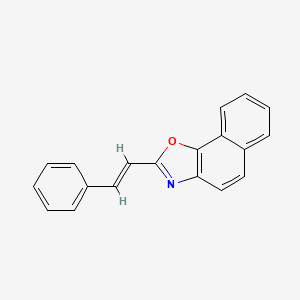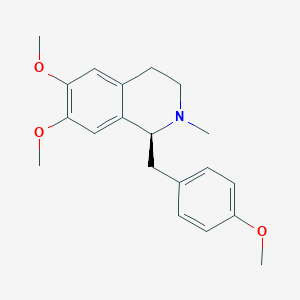
(+)-O-Methylarmepavine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-O-Methylarmepavine is an alkaloid compound derived from the plant species belonging to the Papaveraceae family. It is known for its pharmacological properties and has been the subject of various scientific studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-O-Methylarmepavine typically involves the methylation of armepavine. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources followed by purification processes. Alternatively, synthetic methods using readily available precursors and optimized reaction conditions are employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(+)-O-Methylarmepavine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted analogs.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other pharmacologically active compounds.
Biology: It is used in studies related to its effects on cellular processes and signaling pathways.
Medicine: Research has shown its potential in treating certain neurological disorders and as an analgesic agent.
Industry: It is utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of (+)-O-Methylarmepavine involves its interaction with specific molecular targets, including neurotransmitter receptors and ion channels. It modulates the activity of these targets, leading to changes in cellular signaling pathways. This modulation is responsible for its pharmacological effects, such as analgesia and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Armepavine: The parent compound from which (+)-O-Methylarmepavine is derived.
Papaverine: Another alkaloid with similar pharmacological properties.
Noscapine: An alkaloid with antitussive and anticancer properties.
Uniqueness
This compound is unique due to its specific methylation, which enhances its pharmacological activity and alters its interaction with molecular targets compared to its parent compound, armepavine.
Properties
CAS No. |
3423-02-7 |
|---|---|
Molecular Formula |
C20H25NO3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(1S)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3/t18-/m0/s1 |
InChI Key |
LZJWNVLTWYMMDJ-SFHVURJKSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![27-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),18,20,22,24,26-tridecaene-11,16-dione](/img/structure/B12750240.png)
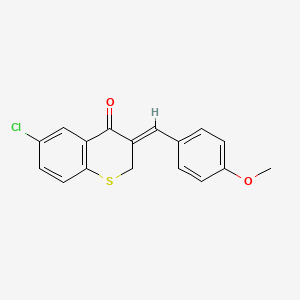
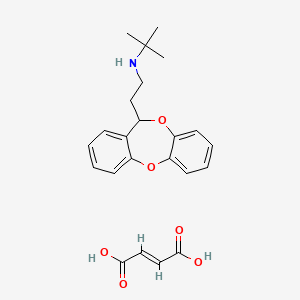
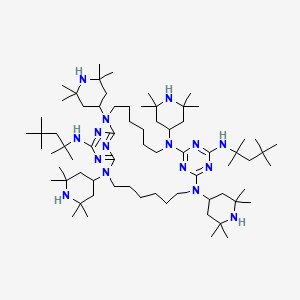
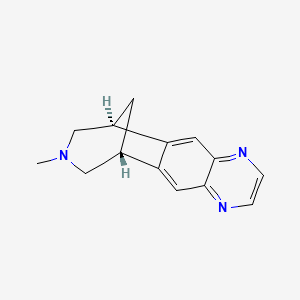
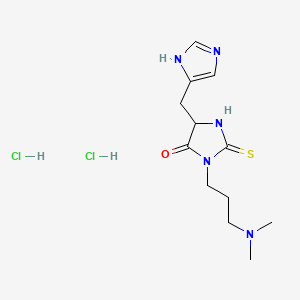
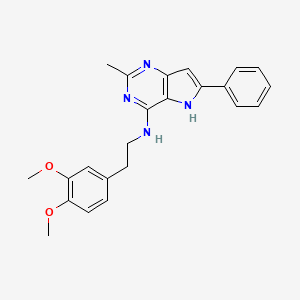
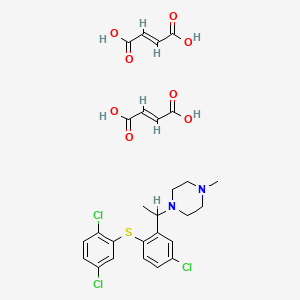
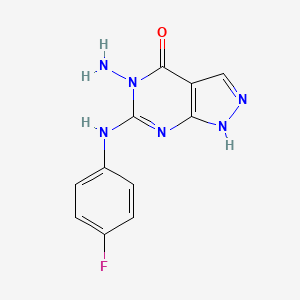
![calcium;[(Z)-1-chlorobutylideneamino] N-methylcarbamate;dichloride](/img/structure/B12750300.png)
